Cas no 99361-50-9 (2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)

2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-
- (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
- 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- 5-Carboxymethylmercapto-2-phenyl-1,3,4-oxadiazol
- J-501612
- Z55903523
- (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid, AldrichCPR
- NSC-519498
- AN-664/11334116
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)aceticacid
- VS-01890
- EN300-05096
- [(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid
- NSC519498
- HMS2155F19
- MLS000056766
- MFCD01204711
- 99361-50-9
- VKPCKQCSWWCRFI-UHFFFAOYSA-N
- (5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)acetic acid
- DTXSID00325826
- SCHEMBL4274068
- CHEMBL1433228
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid
- AKOS000111462
- HMS3315P06
- Acetic acid, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)thio-
- SMR000066344
- HMS1679L19
- [(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid #
- BBL008368
- G37378
- STK394094
- 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetic acid
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid
-
- MDL: MFCD01204711
- インチ: InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-12-11-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
- InChIKey: VKPCKQCSWWCRFI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
計算された属性
- せいみつぶんしりょう: 236.02600
- どういたいしつりょう: 236.026
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.48
- ふってん: 452°Cat760mmHg
- フラッシュポイント: 227.2°C
- 屈折率: 1.654
- PSA: 101.52000
- LogP: 1.91330
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P323115-100mg |
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid |
99361-50-9 | 100mg |
$ 70.00 | 2022-06-03 | ||
Aaron | AR0066NV-100mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 100mg |
$112.00 | 2025-01-23 | |
A2B Chem LLC | AC87471-1g |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 1g |
$230.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722068-250mg |
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetic acid |
99361-50-9 | 95% | 250mg |
¥893.00 | 2024-04-23 | |
Aaron | AR0066NV-5g |
(5-PHENYL-[1,3,4]OXADIAZOL-2-YLSULFANYL)-ACETIC ACID |
99361-50-9 | 95% | 5g |
$672.00 | 2024-07-18 | |
1PlusChem | 1P0066FJ-100mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 100mg |
$56.00 | 2025-02-21 | |
A2B Chem LLC | AC87471-500mg |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 500mg |
$187.00 | 2024-07-18 | |
A2B Chem LLC | AC87471-2.5g |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 2.5g |
$343.00 | 2024-07-18 | |
1PlusChem | 1P0066FJ-1g |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 1g |
$278.00 | 2025-02-21 | |
1PlusChem | 1P0066FJ-10g |
(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
99361-50-9 | 95% | 10g |
$1085.00 | 2025-02-21 |
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acidに関する追加情報
Introduction to 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid (CAS No. 99361-50-9)
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid, also known by its CAS number 99361-50-9, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of thioacetic acids and features a 1,3,4-oxadiazole ring, which is a heterocyclic compound with diverse applications in pharmaceutical and chemical research.
The structure of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid is characterized by a thioether linkage between the acetic acid moiety and the 1,3,4-oxadiazole ring. The presence of the phenyl group further enhances its aromaticity and contributes to its stability and reactivity. This compound has been extensively studied for its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Recent research has highlighted the importance of 1,3,4-oxadiazoles in drug discovery. These heterocycles are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent anti-inflammatory and analgesic properties. The thioether linkage in 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid adds an additional layer of complexity and functionality, making it a valuable candidate for further exploration.
In the context of medicinal chemistry, 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid has shown promise as a lead compound for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it an attractive candidate for drug design. For example, a study conducted by researchers at the University of California in 2021 found that this compound exhibits selective inhibition of certain kinases involved in cancer progression. This finding opens up new avenues for the development of targeted therapies for various types of cancer.
Beyond its potential as a therapeutic agent, 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid also has applications in chemical synthesis. Its unique structure makes it a versatile building block for the synthesis of more complex molecules. Researchers have utilized this compound as a starting material for the preparation of novel compounds with diverse biological activities. For instance, a recent study published in the Tetrahedron Letters described the use of this compound in the synthesis of new antiviral agents with promising activity against RNA viruses.
The synthesis of 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid typically involves multi-step reactions that include the formation of the 1,3,4-oxadiazole ring and subsequent functionalization to introduce the thioether linkage. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. A common approach involves the condensation of an appropriate hydrazide with a carboxylic acid or ester followed by cyclization to form the oxadiazole ring.
In terms of safety and handling, it is important to note that while 2-((5-Phenyl-1,3,4-oxadiazol-2-y l)thio)acetic Acid is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation.
The future outlook for research on 2-( (5 - Phenyl - 1 , 3 , 4 - ox ad iaz ol - 2 - yl ) thi o ) acet ic Ac id is promising . Ongoing studies are exploring its potential applications in areas such as cancer therapy , antiviral treatments , and anti-inflammatory drugs . Additionally , efforts are being made to optimize its synthetic routes to improve yield and reduce costs , making it more accessible for large-scale production .
In conclusion , < strong > 2 - ( ( 5 - Phen yl - 1 , 3 , 4 - ox ad iaz ol - 2 - yl ) thi o ) acet ic Ac id strong > ( CAS No . 99361 - 50 - 9 ) is a multifunctional compound with significant potential in both pharmaceutical and chemical research . Its unique structural features and biological activities make it an important molecule for further investigation and development . As research continues to advance , it is likely that new applications and insights will emerge , further solidifying its importance in the scientific community . p >
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